molecular formula C24H51P B14077987 Tris(2,4,4-trimethylpentyl)phosphane CAS No. 10138-88-2

Tris(2,4,4-trimethylpentyl)phosphane

Cat. No.: B14077987
CAS No.: 10138-88-2
M. Wt: 370.6 g/mol
InChI Key: SVACMNOMPXLISX-UHFFFAOYSA-N
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Description

Tris(2,4,4-trimethylpentyl)phosphane is a tertiary organophosphorus compound of significant interest in research and industrial applications, particularly valued as a precursor and intermediate in synthetic chemistry . This compound features a phosphorus(III) center bonded to three bulky, branched-chain 2,4,4-trimethylpentyl (isooctyl) groups, giving it distinct steric and solubility properties . Its molecular formula is C24H51OP, with an average molecular mass of 386.645 Da . The primary research applications of this phosphine and its derivatives are found in hydrometallurgy and polymer science. It serves as a key synthetic intermediate for commercially significant phosphorus(V) derivatives, such as phosphinic acids and phosphine oxides . For instance, the oxidized form, tris(2,4,4-trimethylpentyl)phosphine oxide, is known to influence the solvent extraction behavior of commercial metal extractants like CYANEX 272, which is used for the critical separation of cobalt from nickel . Furthermore, acylphosphine oxide derivatives based on the 2,4,4-trimethylpentyl group are extensively studied and utilized as highly efficient photoinitiators in UV-curable systems for dental composites and optical fiber coatings . This product is intended for research purposes as a chemical intermediate and for investigating extraction mechanisms. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

10138-88-2

Molecular Formula

C24H51P

Molecular Weight

370.6 g/mol

IUPAC Name

tris(2,4,4-trimethylpentyl)phosphane

InChI

InChI=1S/C24H51P/c1-19(13-22(4,5)6)16-25(17-20(2)14-23(7,8)9)18-21(3)15-24(10,11)12/h19-21H,13-18H2,1-12H3

InChI Key

SVACMNOMPXLISX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)C)CP(CC(C)CC(C)(C)C)CC(C)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2,4,4-trimethylpentene is deoxygenated with nitrogen and saturated with PH₃ at 20–70°C. Azo initiators such as 2,2'-azobis(2,4-dimethylvaleronitrile) generate free radicals under UV irradiation, cleaving the P–H bond and initiating alkylation. The reaction proceeds via three stages:

  • Initiation : Radical formation from the azo compound under UV light.
  • Propagation : Sequential addition of olefin monomers to PH₃, forming primary, secondary, and tertiary phosphines.
  • Termination : Radical recombination or disproportionation halts chain growth.

Critical parameters include:

  • Temperature : 16–70°C, balancing reaction rate and byproduct formation.
  • Initiator concentration : 0.5–1.0 wt% relative to olefin, replenished hourly to sustain radical flux.
  • PH₃ flow rate : 100–200 mL/min, ensuring stoichiometric excess for complete tert-phosphination.

Yield Optimization

Yields for analogous trialkylphosphines range from 75–88%. For this compound, steric hindrance from the branched alkyl groups may reduce efficiency. Strategies to mitigate this include:

  • Extended reaction times : 6–8 hours for complete conversion.
  • Co-solvents : Toluene or hexane improves olefin-phosphine miscibility.
  • Post-reaction aging : Additional initiator and UV exposure convert residual primary/secondary phosphines to the tertiary product.

Catalytic Phosphorylation Using Metal Complexes

Alternative routes adapt catalytic methods from arylphosphite syntheses. For example, tris(2,4-di-tert-butylphenyl)phosphite production involves a multi-stage process with amine catalysts, suggesting parallels for alkyphosphane synthesis.

Three-Stage Catalytic Process

  • Preliminary Stage : Mixing 2,4,4-trimethylpentanol with 40–100% catalyst (e.g., triethylamine or quaternary ammonium salts).
  • First Stage : Reaction with PCl₃ at 55–70°C under atmospheric pressure for 15–40 minutes.
  • Second Stage : Heating to >140°C to eliminate HCl and promote P–O to P–C bond rearrangement.
  • Third Stage : Vacuum distillation at 186–195°C to isolate the tertiary phosphane.

Catalysts and Stoichiometry

  • Catalysts : Amines, phosphines, or heterocyclic nitrogen compounds enhance nucleophilic substitution at phosphorus.
  • Stoichiometry : A 1:1.1 molar ratio of alcohol to PCl₃ ensures complete phosphorylation while minimizing side reactions.

Purification and Characterization

Distillation

Crude product is purified via vacuum distillation. For trihexylphosphine, distillation at 140°C (0.9 mmHg) yields >95% purity. This compound, with higher molecular weight, may require temperatures of 180–200°C under 0.1–0.5 mmHg.

Crystallization

Low-temperature crystallization from ethanol or acetone removes residual olefins and phosphine oxides. This step is critical for applications requiring ultra-high purity (e.g., semiconductor catalysis).

Analytical Validation

  • ³¹P NMR : A singlet near δ = -20 ppm confirms tertiary phosphane formation, absent peaks for oxidized species (δ = 25–35 ppm).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z = 418 for C₂₇H₅₄P) validate stoichiometry.

Applications and Derivatives

Catalytic Ligands

This compound’s steric bulk and electron-donating capacity make it ideal for:

  • Cross-coupling reactions : Suzuki-Miyaura and Heck couplings, enhancing catalyst stability.
  • CO₂ conversion : As a ligand in nickel complexes for photocatalytic CO₂ reduction.

Derivatives

  • Phosphine Oxides : Oxidation with H₂O₂ yields tris(2,4,4-trimethylpentyl)phosphine oxide, a solvent extraction agent.
  • Chalcogenides : Reaction with sulfur or selenium produces thiophosphanes or selenophosphanes for materials science.

Chemical Reactions Analysis

Types of Reactions

Phosphine, tris(2,4,4-trimethylpentyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.

    Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions. These reactions often require the presence of a base to facilitate the substitution process.

    Coordination: Transition metal salts, such as palladium or platinum salts, are used to form coordination complexes. These reactions are usually carried out in an inert atmosphere to prevent oxidation.

Major Products Formed

    Oxidation: The major product is tris(2,4,4-trimethylpentyl)phosphine oxide.

    Substitution: The products vary depending on the substituent introduced but generally include substituted phosphines.

    Coordination: The major products are metal-phosphine complexes, which are often used as catalysts in various chemical reactions.

Scientific Research Applications

Phosphine, tris(2,4,4-trimethylpentyl)-, has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that serve as catalysts in organic synthesis.

    Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of phosphine, tris(2,4,4-trimethylpentyl)-, involves its ability to act as a strong Lewis base. It donates electron pairs to form stable complexes with transition metals. These metal-phosphine complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and functional differences between Tris(2,4,4-trimethylpentyl)phosphane and analogous organophosphorus compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type Key Applications Regulatory Notes
This compound 10138-88-2 C₂₄H₅₁P 429.72 Three 2,4,4-TMP alkyl Catalysis, ligand synthesis Potential regulation under §721.6045
Trimesitylphosphine 2733417 (CID) C₂₇H₃₃P 364.53 Three 2,4,6-TMP aryl Cross-coupling reactions Not specified
Phosphinothioic acid, bis(2,4,4-TMP)- Not provided C₁₆H₃₃PS ~288.44 Two 2,4,4-TMP alkyl Unknown Regulated under §721.6045
CYPHOS® IL 104 (phosphonium salt) Not provided Complex >600 Bis(2,4,4-TMP) phosphinate Ionic liquids, metal extraction Requires PPE and ventilation
Tris(2,4-di-tert-butylphenyl) Phosphate 31570-04-4 C₃₉H₆₃O₄P 642.89 Three 2,4-di-tert-butyl Flame retardant, plasticizer Scrutinized in food contact
Key Observations:
  • Steric Effects : this compound’s alkyl substituents provide steric bulk comparable to Trimesitylphosphine’s aryl groups but with greater flexibility.
  • Solubility: Alkyl substituents enhance nonpolar solvent compatibility, whereas aryl phosphines (e.g., Trimesitylphosphine) exhibit rigidity and lower solubility in hydrocarbons .
  • Regulatory Status: Phosphinothioic acid derivatives with 2,4,4-TMP groups are regulated under §721.6045, suggesting similar scrutiny for the target compound .

Functional and Application Comparisons

  • Catalysis :
    • This compound is favored in reactions requiring electron-donating, bulky ligands (e.g., hydroformylation).
    • Trimesitylphosphine excels in palladium-catalyzed cross-coupling due to its stable aryl backbone .
  • Industrial Use :
    • CYPHOS® IL 104 leverages 2,4,4-TMP substituents for metal ion extraction in ionic liquids, contrasting with the target compound’s catalytic role .
    • Tris(2,4-di-tert-butylphenyl) Phosphate serves as a flame retardant, highlighting functional divergence due to its phosphate ester group .

Q & A

What synthetic methodologies are recommended for Tris(2,4,4-trimethylpentyl)phosphane, and how is purity validated?

Basic Research Question
Synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, reacting trisodium phosphide with 2,4,4-trimethylpentyl halides under inert conditions (e.g., Schlenk line) yields the target compound. Post-synthesis, purity is validated via gas chromatography (GC) coupled with ³¹P NMR spectroscopy to confirm absence of oxidized byproducts (e.g., phosphine oxides). Quantitative analysis of trace impurities can employ mass spectrometry (MS) with electron ionization modes. Reference standards for comparison are critical, as highlighted in organophosphorus compound characterization workflows .

How does the steric profile of this compound affect its ligand properties in catalysis?

Basic Research Question
The bulky 2,4,4-trimethylpentyl groups create a high steric hindrance, reducing coordination flexibility but enhancing selectivity in metal-catalyzed reactions. Tolman cone angle calculations and X-ray crystallography of metal complexes (e.g., Pd or Ni) quantify steric effects. Comparative studies with less hindered phosphines (e.g., triphenylphosphine) reveal differences in catalytic activity, such as suppressed β-hydride elimination in cross-coupling reactions. This aligns with principles of Hard and Soft Acid-Base (HSAB) theory , where steric bulk influences ligand-metal bond strength and reaction pathways .

What advanced strategies prevent oxidative degradation of this compound during storage?

Advanced Research Question
Oxidation is mitigated by storing the compound under argon or nitrogen atmospheres in amber glassware to limit light exposure. Adding stabilizing agents like hydroquinone or BHT (butylated hydroxytoluene) at 0.1–1 wt% inhibits radical-mediated degradation. Degradation kinetics are monitored via accelerated aging studies (e.g., 40°C/75% RH) with periodic ³¹P NMR analysis to track phosphine oxide formation. Electron paramagnetic resonance (EPR) can identify transient radical intermediates, informing storage protocol optimizations .

How can computational modeling predict the reactivity of this compound in photoredox catalysis?

Advanced Research Question
Density Functional Theory (DFT) simulations assess frontier molecular orbitals (HOMO/LUMO) to predict redox potentials and electron-transfer efficiency. Parameters like Mulliken charges on the phosphorus atom and natural bond orbital (NBO) analysis quantify donor-acceptor interactions. For example, comparing computed activation energies for C–N coupling reactions with experimental turnover frequencies validates model accuracy. Databases like PubChem and NIST Chemistry WebBook provide reference spectral data for benchmarking computational results .

What methodologies evaluate the environmental persistence of this compound in aquatic systems?

Advanced Research Question
OECD 301 biodegradation tests (e.g., closed bottle or manometric respirometry) measure biological degradation rates under aerobic conditions. Hydrolysis studies at varying pH (3–9) and temperatures identify cleavage products via LC-MS/MS . For ecotoxicity, Daphnia magna acute toxicity assays (OECD 202) and QSAR models predict bioaccumulation potential. Data cross-referenced with EPA risk evaluation frameworks (e.g., TSCA Section 6 ) inform regulatory hazard classifications .

How is this compound utilized in ionic liquid design for gas separation?

Advanced Research Question
As a phosphonium cation precursor (e.g., trihexyltetradecylphosphonium), it forms ionic liquids (ILs) with anions like bis(trifluoromethylsulfonyl)imide for CO₂/N₂ selectivity. Gas solubility measurements using Sievers apparatus or gravimetric microbalances quantify IL performance. Molecular dynamics simulations correlate alkyl chain length with free volume and gas diffusivity. Comparative studies with imidazolium-based ILs highlight trade-offs between stability and selectivity .

What analytical challenges arise in characterizing this compound degradation in polymer matrices?

Advanced Research Question
Degradation in polymers (e.g., polyolefins) requires pyrolysis-GC/MS to identify volatile phosphine oxides and phosphinic acids. Solid-state ³¹P NMR detects non-volatile degradation products, while X-ray photoelectron spectroscopy (XPS) maps phosphorus oxidation states on polymer surfaces. Method validation against accelerated UV weathering tests (ASTM G154) ensures reproducibility. Cross-referencing with flame retardant degradation pathways (e.g., triphenyl phosphate) provides mechanistic insights .

How does this compound compare to Cyanex derivatives in solvent extraction of rare-earth elements?

Advanced Research Question
Competitive extraction studies using lanthanide nitrates in biphasic systems (e.g., kerosene/H₂O) measure distribution coefficients (D) via ICP-OES . The tris(2,4,4-trimethylpentyl) structure enhances metal selectivity over Cyanex 301 (bis-analogue) due to higher electron-donating capacity, validated by slope analysis and Job’s method . EXAFS spectroscopy clarifies coordination geometries, while DFT models ligand-metal binding energies .

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